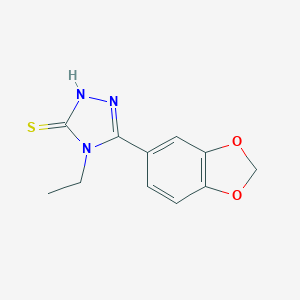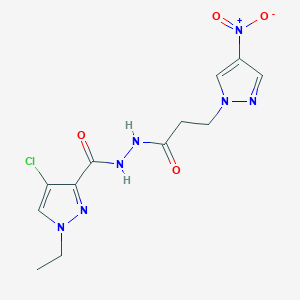![molecular formula C22H23N3O3S2 B456951 N-(2,6-dimethoxybenzoyl)-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea](/img/structure/B456951.png)
N-(2,6-dimethoxybenzoyl)-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethoxybenzoyl)-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethoxybenzoyl)-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the carbamothioyl and benzamide groups. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
N-(2,6-dimethoxybenzoyl)-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学的研究の応用
N-(2,6-dimethoxybenzoyl)-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用機序
The mechanism of action of N-(2,6-dimethoxybenzoyl)-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide
- N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide
Uniqueness
N-(2,6-dimethoxybenzoyl)-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea is unique due to its specific substituents on the thiazole ring, which can significantly influence its biological activity and chemical properties. The presence of the ethylphenyl and dimethoxybenzamide groups can enhance its interactions with biological targets, making it a promising candidate for various applications.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential benefits in medicine, industry, and beyond.
特性
分子式 |
C22H23N3O3S2 |
|---|---|
分子量 |
441.6g/mol |
IUPAC名 |
N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C22H23N3O3S2/c1-5-14-9-11-15(12-10-14)19-13(2)30-22(23-19)25-21(29)24-20(26)18-16(27-3)7-6-8-17(18)28-4/h6-12H,5H2,1-4H3,(H2,23,24,25,26,29) |
InChIキー |
AMNJEMBIPRRHLR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=C(C=CC=C3OC)OC)C |
正規SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=C(C=CC=C3OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


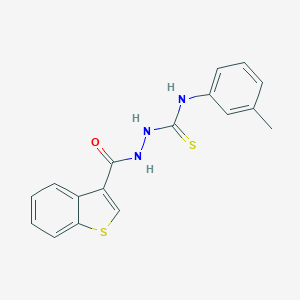
![N-allyl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456870.png)
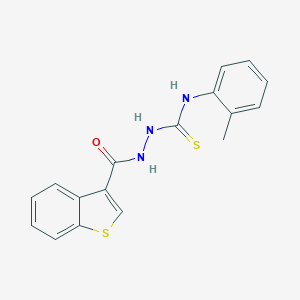
![3-[(4-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]-4-methoxybenzamide](/img/structure/B456874.png)
![4-BROMO-1-ETHYL-N~5~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B456875.png)
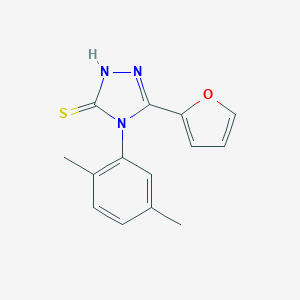
![Ethyl 2-({[5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B456883.png)
![N-allyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456885.png)
![4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether](/img/structure/B456886.png)
![3,5-bis(difluoromethyl)-1-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456887.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B456888.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(3-ethoxyphenyl)quinolin-4-yl]methanone](/img/structure/B456889.png)
